molecular formula C9H7Cl2N3O B258472 2-(2,4-dichlorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

2-(2,4-dichlorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B258472
M. Wt: 244.07 g/mol
InChI Key: MOODPVKJJRAMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as DMADT, is a chemical compound that has been widely used in scientific research. DMADT is a triazolone derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

DMADT exerts its biological effects by inhibiting the activity of various enzymes, including DNA gyrase and topoisomerase II. These enzymes are essential for DNA replication and transcription, and their inhibition can lead to cell death. DMADT also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, DMADT can reduce inflammation and pain.
Biochemical and Physiological Effects:
DMADT has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMADT can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. DMADT has also been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV. In vivo studies have demonstrated that DMADT can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

DMADT has several advantages for lab experiments, including its high potency, selectivity, and stability. However, DMADT also has some limitations, including its toxicity and potential for off-target effects. Therefore, caution should be taken when using DMADT in lab experiments, and appropriate controls should be included to ensure the specificity of its effects.

Future Directions

There are several future directions for the study of DMADT. One potential direction is the development of DMADT derivatives with improved potency and selectivity. Another direction is the investigation of the mechanism of action of DMADT in greater detail, including its interaction with target enzymes and its effects on cellular signaling pathways. Additionally, the potential of DMADT as a drug delivery system and as a tool for drug discovery should be further explored.

Synthesis Methods

DMADT can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenyl hydrazine with methyl acetoacetate to form 2-(2,4-dichlorophenyl)-4-methyl-1,2-dihydropyrazine-3,5-dione. This intermediate can then be reacted with sodium azide to form the triazole ring, leading to the formation of DMADT.

Scientific Research Applications

DMADT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMADT has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In biochemistry, DMADT has been used to study the mechanism of action of various enzymes, including DNA gyrase and topoisomerase II. In pharmacology, DMADT has been studied for its potential as a drug delivery system and as a tool for drug discovery.

properties

Product Name

2-(2,4-dichlorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Molecular Formula

C9H7Cl2N3O

Molecular Weight

244.07 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C9H7Cl2N3O/c1-13-5-12-14(9(13)15)8-3-2-6(10)4-7(8)11/h2-5H,1H3

InChI Key

MOODPVKJJRAMBC-UHFFFAOYSA-N

SMILES

CN1C=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN1C=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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